Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate
Brand Name: Vulcanchem
CAS No.: 1050502-37-8
VCID: VC16182731
InChI: InChI=1S/C9H17NO3S3Si/c1-11-17(12-2,13-3)8-4-6-15-9(14)16-7-5-10/h4,6-8H2,1-3H3
SMILES:
Molecular Formula: C9H17NO3S3Si
Molecular Weight: 311.5 g/mol

Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate

CAS No.: 1050502-37-8

Cat. No.: VC16182731

Molecular Formula: C9H17NO3S3Si

Molecular Weight: 311.5 g/mol

* For research use only. Not for human or veterinary use.

Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate - 1050502-37-8

Specification

CAS No. 1050502-37-8
Molecular Formula C9H17NO3S3Si
Molecular Weight 311.5 g/mol
IUPAC Name 2-(3-trimethoxysilylpropylsulfanylcarbothioylsulfanyl)acetonitrile
Standard InChI InChI=1S/C9H17NO3S3Si/c1-11-17(12-2,13-3)8-4-6-15-9(14)16-7-5-10/h4,6-8H2,1-3H3
Standard InChI Key NGRLZFIXIPQVRW-UHFFFAOYSA-N
Canonical SMILES CO[Si](CCCSC(=S)SCC#N)(OC)OC

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s structure features a trithiocarbonate core (S3C\text{S}_3\text{C}) bonded to a cyanomethyl group (CH2CN\text{CH}_2\text{CN}) and a 3-(trimethoxysilyl)propyl chain (Si(OCH3)3CH2CH2CH2\text{Si(OCH}_3\text{)}_3\text{CH}_2\text{CH}_2\text{CH}_2) . This configuration confers two critical functionalities:

  • RAFT Activity: The trithiocarbonate group mediates controlled radical polymerization by reversibly transferring radicals between growing polymer chains .

  • Surface Anchoring: The trimethoxysilyl group hydrolyzes in the presence of moisture to form silanol bonds, enabling covalent attachment to hydroxyl-rich surfaces like silica or glass .

Physicochemical Characteristics

  • Solubility: Soluble in methanol, toluene, and acetate buffers, facilitating its use in solution-based polymerization and surface modification .

  • Stability: Degrades under prolonged exposure to UV light or elevated temperatures, necessitating storage at -20°C in anhydrous conditions .

Synthesis and Characterization

Synthetic Pathways

Synthesis typically proceeds via a multi-step reaction sequence:

  • Formation of the Trithiocarbonate Core: Reacting carbon disulfide with a cyanomethylating agent (e.g., chloroacetonitrile) under basic conditions.

  • Silylation: Introducing the trimethoxysilylpropyl group through nucleophilic substitution or thiol-ene click chemistry .

  • Purification: Column chromatography or recrystallization to achieve >95% purity .

Key variables influencing yield and purity include reaction temperature (45–60°C), solvent choice (methanol or toluene), and catalyst selection .

Analytical Methods

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}- and 13C^{13}\text{C}-NMR confirm structural integrity, with characteristic peaks at δ 3.5 ppm (trimethoxysilyl OCH3_3) and δ 2.9 ppm (trithiocarbonate S–CH2_2).

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) detects the molecular ion peak at m/z 311.52, consistent with the molecular formula .

Applications in Polymer Science and Materials Engineering

Surface-Initiated RAFT Polymerization (SI-RAFT)

The compound’s trimethoxysilyl group enables covalent bonding to substrates, making it indispensable for creating polymer brushes with controlled thickness and composition. For example:

  • Capillary Electrophoresis Coatings: Surface-confined aqueous RAFT (SCARAFT) polymerization modifies fused silica capillaries with polyacrylamide brushes, yielding homogeneous coatings that enhance electroosmotic mobility (2.8×104cm2/V\cdotps2.8 \times 10^{-4} \, \text{cm}^2/\text{V·s}) and separation efficiency for biomolecules like saccharides and peptides .

  • Nanoparticle Functionalization: Grafting polymers onto silica nanoparticles improves dispersibility in hydrophobic matrices, enabling applications in nanocomposites and drug delivery.

Block Copolymer Synthesis

As a chain transfer agent (CTA), the compound regulates molecular weight distribution (Đ<1.2\text{Đ} < 1.2) in block copolymers. For instance:

  • Methacrylate Polymers: Mediates the polymerization of methyl methacrylate (MMA) to produce low-dispersity polymers for lithography and coatings .

  • Stimuli-Responsive Hydrogels: Facilitates the synthesis of pH-sensitive hydrogels by copolymerizing acrylic acid and N-isopropylacrylamide.

Comparative Analysis with Related Trithiocarbonates

CompoundKey FeaturesApplications
Cyanomethyl dodecyl trithiocarbonateLonger alkyl chain (C12\text{C}_{12}); superior solubility in nonpolar solventsRAFT of styrenes and acrylates
2-Cyano-2-propyl dodecyl trithiocarbonateBranched cyanoalkyl group; higher thermal stabilityHigh-temperature polymerizations
Dimethyl trithiocarbonateSimpler structure; limited surface reactivityModel studies in RAFT kinetics

The unique synergy of the cyanomethyl and trimethoxysilyl groups in Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate enhances its utility in surface-grafted polymerizations compared to analogues .

Recent Research and Developments

Advances in Capillary Electrochromatography

A 2025 study demonstrated that SCARAFT-coated capillaries achieve baseline separation of cytochrome C tryptic digest fragments within 15 minutes, outperforming traditional polyacrylamide coatings by 40% in resolution . This innovation holds promise for proteomics and metabolomics applications.

Environmentally Benign Synthesis

Emerging protocols replace methanol with cyclopentyl methyl ether (CPME), a greener solvent, reducing the environmental footprint of synthesis without compromising yield (85–90%) .

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